2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate
Brand Name:
Vulcanchem
CAS No.:
107573-28-4
VCID:
VC20781981
InChI:
InChI=1S/C8H14O8/c9-2-3-5(12)6(13)7(14)8(15,16-3)1-4(10)11/h3,5-7,9,12-15H,1-2H2,(H,10,11)/t3-,5-,6+,7+,8?/m1/s1
SMILES:
C(C1C(C(C(C(O1)(CC(=O)O)O)O)O)O)O
Molecular Formula:
C8H14O8
Molecular Weight:
238.19 g/mol
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate
CAS No.: 107573-28-4
Cat. No.: VC20781981
Molecular Formula: C8H14O8
Molecular Weight: 238.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107573-28-4 |
|---|---|
| Molecular Formula | C8H14O8 |
| Molecular Weight | 238.19 g/mol |
| IUPAC Name | 2-[(3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C8H14O8/c9-2-3-5(12)6(13)7(14)8(15,16-3)1-4(10)11/h3,5-7,9,12-15H,1-2H2,(H,10,11)/t3-,5-,6+,7+,8?/m1/s1 |
| Standard InChI Key | KPSXOPOQCZNCGI-PDMHJPEASA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CC(=O)O)O)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)(CC(=O)O)O)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)(CC(=O)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator